molecular formula C32H37N3O4S B12431480 3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid

3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid

Cat. No.: B12431480
M. Wt: 559.7 g/mol
InChI Key: LRGRKWVKESEOGZ-UHFFFAOYSA-N
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Description

3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[321]octane-8-carboxylic acid is a complex organic compound with a unique structure that includes a thiazole ring, a piperidine moiety, and a bicyclic octane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid involves multiple steps, including the formation of the thiazole ring, the introduction of the piperidine moiety, and the construction of the bicyclic octane system. Common reagents used in these steps include thionyl chloride, piperidine, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperidine moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[32

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and piperidine moiety are likely involved in binding to these targets, leading to the modulation of biological pathways. This can result in various pharmacological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid: Similar in structure but with variations in the substituents on the aromatic rings or the bicyclic system.

    Thiazole derivatives: Compounds with a thiazole ring and various substituents.

    Piperidine derivatives: Compounds containing a piperidine moiety with different functional groups.

Uniqueness

The uniqueness of 3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[321]octane-8-carboxylic acid lies in its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C32H37N3O4S

Molecular Weight

559.7 g/mol

IUPAC Name

3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid

InChI

InChI=1S/C32H37N3O4S/c1-20-6-11-28(39-18-25-10-7-22(15-21(25)2)30(36)34-12-4-3-5-13-34)26(14-20)27-19-40-32(33-27)35-16-23-8-9-24(17-35)29(23)31(37)38/h6-7,10-11,14-15,19,23-24,29H,3-5,8-9,12-13,16-18H2,1-2H3,(H,37,38)

InChI Key

LRGRKWVKESEOGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)C(=O)N3CCCCC3)C)C4=CSC(=N4)N5CC6CCC(C5)C6C(=O)O

Origin of Product

United States

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